molecular formula C17H15N7O B2499545 5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-13-9

5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2499545
CAS No.: 367907-13-9
M. Wt: 333.355
InChI Key: BVBHJMHQNMQWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a chemically unique, bicyclic nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 4,7-dihydrotetrazolo[1,5-a]pyrimidine core are recognized as privileged scaffolds, often synthesized via multicomponent reactions such as the Biginelli-type condensation . This core structure is a key precursor for generating molecular diversity and is frequently explored in the diversity-oriented synthesis of fused heterocyclic systems, which are backbone of modern drug design . The specific substitution pattern of this compound—incorporating phenyl and pyridin-3-yl groups—makes it a valuable intermediate for constructing complex molecular architectures aimed at investigating new biological activities. Analogs and derivatives of dihydrotetrazolopyrimidine-carboxamides are frequently investigated for their potential as kinase inhibitors and have been reported to exhibit various pharmacological properties, including analgesic activity . This product is provided for research applications, including as a building block in multicomponent reactions, a candidate for high-throughput screening, or a lead compound in the development of new therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-7-phenyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-8-5-9-18-10-13)15(12-6-3-2-4-7-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBHJMHQNMQWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its significant biological activities. The molecular formula is C15H17N5O2C_{15}H_{17}N_{5}O_{2} with a molecular weight of approximately 299.33 g/mol. The IUPAC name reflects its complex structure:

  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound were evaluated against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) using the MTT assay.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference Drug IC50 (µM)
4b HCT-1160.450.50 (Doxorubicin)
4c MCF-70.600.55 (Doxorubicin)
4h A5490.300.40 (5-Fluorouracil)

These results indicate that certain derivatives exhibit comparable or superior cytotoxicity to established chemotherapeutic agents.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens. In a study evaluating several tetrazolopyrimidine derivatives, one compound demonstrated significant activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM.

Table 2: Antimicrobial Activity Results

Compound IDPathogenMIC (µM)
3g Pseudomonas aeruginosa0.21
3g Escherichia coli0.25

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in critical biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors involved in inflammatory responses or cell signaling pathways.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate DNA or inhibit topoisomerases, leading to cytotoxic effects.

Case Studies

In a notable case study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on the tetrazolo[1,5-a]pyrimidine structure and assessed their biological activities:

  • Study Design : The study involved synthesizing multiple derivatives and evaluating their cytotoxic effects on various cancer cell lines.
  • Findings : Several compounds showed potent anticancer activity with lower IC50 values than traditional chemotherapeutics.

Comparison with Similar Compounds

Target Compound

  • Catalyst: Fe₃O₄@SiO₂ nanoparticles with alkyl ammonium hydrogen sulfate.
  • Conditions : Room temperature, short reaction time, high yield (>80%).
  • Advantages : Eco-friendly, magnetically recoverable catalyst, avoids toxic reagents .

Analogues

5-Amino-triazolo-pyrimidines (): Catalyst: Additive-mediated synthesis. Limitations: Requires prolonged heating and harsh bases.

Pyrazolo-pyrimidines (): Catalyst: None (oxidizing conditions). Yields: Moderate (50–70%) due to competing side reactions.

Trifluoromethyl Derivatives (): Catalyst: Ionic liquids.

Target Compound

  • Solubility : Moderate in polar solvents (DMSO, DMF) due to carboxamide and pyridinyl groups.

Analogues

Carboxylate Esters ():

  • Higher lipophilicity (logP ~2.5) vs. carboxamide (logP ~1.8).
  • Used as intermediates for drug candidates.

Imidazole-Substituted Derivatives ():

  • Enhanced π-π stacking due to imidazole; IC₅₀ values <10 µM in kinase assays.

Key Research Findings

The target compound’s carboxamide group confers superior hydrogen-bonding capacity compared to ester analogs, making it a better candidate for target-specific interactions .

Pyridinyl substitution at position 6 enhances aromatic stacking interactions, a feature absent in phenyl or heteroaryl-substituted analogs .

Catalyst-free synthesis methods (e.g., ) achieve lower yields (60–75%) compared to Fe₃O₄@SiO₂-mediated routes (80–90%) .

Q & A

Q. What are the key synthetic pathways for synthesizing 5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide?

The synthesis typically involves cyclocondensation of precursors like 5-amino-1H-pyrazole-4-carboxylate derivatives with β-keto esters under acidic conditions. For example, methyl 5-amino-1H-pyrazole-4-carboxylate reacts with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate in acetic acid at 80°C to form the tetrazolo-pyrimidine core. Subsequent hydrolysis and amidation steps using reagents like bis(pentafluorophenyl) carbonate (BPC) yield the carboxamide derivative . Optimizing reaction time and temperature is critical to avoid by-products (e.g., Boc group removal at >80°C) .

Q. How can researchers characterize the structural purity of this compound?

Advanced spectroscopic techniques are essential:

  • 1H/13C NMR : Confirms substitution patterns (e.g., phenyl, pyridinyl groups) and hydrogen bonding.
  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • HRMS : Validates molecular formula (e.g., C20H17N7O for the parent structure).
    Crystallographic studies (X-ray diffraction) further resolve bond angles and dihedral angles, critical for understanding reactivity .

Q. What preliminary biological screening methods are suitable for this compound?

Initial screens focus on enzyme inhibition (e.g., cathepsins B/K) using fluorogenic substrates. For example:

  • Cathepsin K Assay : Measure IC50 values via fluorescence quenching (e.g., Z-Gly-Pro-Arg-AMC substrate).
  • Dose-Response Curves : Test concentrations from 1–100 µM to determine potency.
    Similar tetrazolo-pyrimidines show IC50 values in the 25–45 µM range .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency vs. ethanol/water mixtures .
  • Catalyst Selection : APTS (3-aminopropyltriethoxysilane) in one-pot multicomponent reactions improves regioselectivity .
  • Temperature Control : Maintain ≤80°C during amidation to prevent Boc-deprotection .
  • Workflow Automation : Continuous flow reactors reduce batch variability and scale-up challenges .

Q. What computational strategies aid in elucidating the compound’s mechanism of action?

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cathepsin K’s active site).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .

Q. How do structural modifications influence pharmacological activity?

Modification Impact on Activity Reference
Pyridinyl substitution Enhances solubility and CNS penetration
Methoxy groups Increases metabolic stability
Trifluoromethyl groups Boosts enzyme inhibition potency

Replacing the phenyl group with a 3-bromophenyl moiety (as in EVT-15163049) improves selectivity for cysteine proteases .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Discrepancies in IC50 values (e.g., cathepsin B vs. K inhibition) arise from conformational flexibility. X-ray structures reveal:

  • Tautomerism : The tetrazole ring exists in equilibrium between 1H and 2H tautomers, affecting binding.
  • Hydrogen Bonding : Pyridinyl N-atom interactions with His163 in cathepsin K stabilize the enzyme-inhibitor complex .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising purity?

  • Quality Control : Use inline FTIR to monitor reaction progress in real time.
  • Purification : Combine column chromatography (silica gel, EtOAc/hexane) with recrystallization (ethanol/water).
  • Green Chemistry : Replace toxic catalysts (e.g., piperidine) with TMDP (tetramethylenediamine) in ethanol/water mixtures .

Q. How should researchers design experiments to validate structure-activity relationships (SAR)?

  • Parallel Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains).
  • Biological Replicates : Test each analog in triplicate across 3+ independent assays.
  • Statistical Analysis : Apply ANOVA to distinguish significant activity differences (p < 0.05) .

Data Contradiction Analysis

Q. Why do similar tetrazolo-pyrimidines exhibit divergent biological activities?

Contradictions arise from:

  • Solubility Differences : Hydrophobic substituents (e.g., tert-butyl) reduce aqueous solubility, skewing in vitro results.
  • Assay Conditions : Variability in pH (e.g., cathepsin B vs. K assays) alters ionization states.
  • Off-Target Effects : Some derivatives inhibit related enzymes (e.g., MMPs) due to structural homology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.